molecular formula C6H11BrO B12618760 6-Bromohex-5-EN-1-OL CAS No. 919800-95-6

6-Bromohex-5-EN-1-OL

Cat. No.: B12618760
CAS No.: 919800-95-6
M. Wt: 179.05 g/mol
InChI Key: YDQBEBCKWXMPEH-UHFFFAOYSA-N
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Description

6-Bromohex-5-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a primary alcohol with a bromine atom attached to the sixth carbon of a hexene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromohex-5-en-1-ol can be synthesized through several methods. One common method involves the reaction of 6-bromo-1-hexene with a base such as potassium acetate in the presence of a catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an acetonitrile solvent, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromohex-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form hex-5-en-1-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: 6-Bromohex-5-enal or 6-Bromohex-5-enoic acid.

    Reduction: Hex-5-en-1-ol.

    Substitution: Various substituted hex-5-en-1-ol derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromohex-5-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromohex-5-en-1-ol involves its reactivity due to the presence of both a bromine atom and a primary alcohol group. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various products with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-hexene: Similar structure but lacks the alcohol group.

    5-Hexen-1-ol: Similar structure but lacks the bromine atom.

    6-Bromohexane: Saturated analog without the double bond.

Uniqueness

6-Bromohex-5-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a hexene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Biological Activity

6-Bromohex-5-EN-1-OL is a halogenated alcohol with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered interest due to its structural properties and the implications for various biological interactions.

  • Molecular Formula : C6_6H11_{11}BrO
  • Molecular Weight : 179.06 g/mol
  • CAS Number : 71424691

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antimicrobial Properties : Initial studies indicate that this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.
  • Anticancer Potential : There is evidence suggesting that this compound may have anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Interaction with Biomolecules : The bromine atom may enhance the compound's ability to interact with nucleophilic sites on biomolecules, potentially leading to alterations in cellular signaling pathways.
  • Inhibition of Enzymatic Activity : Preliminary data suggest that it may inhibit specific enzymes involved in cell proliferation and metabolism, a common pathway for anticancer agents.

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, with MIC values indicating potential for development as an antibiotic.
Study BAnticancer ActivityShowed inhibition of proliferation in breast cancer cell lines, with IC50 values suggesting significant potency .
Study CMechanistic InsightsInvestigated the interaction of this compound with cellular targets, providing insights into its potential pathways of action.

Research Applications

The compound's unique structure and biological activity make it a valuable subject for various research applications:

  • Drug Development : Its antimicrobial and anticancer properties position it as a potential lead compound for new therapeutic agents.
  • Biological Studies : Further exploration into its mechanism can provide insights into drug design and molecular biology.

Properties

CAS No.

919800-95-6

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

6-bromohex-5-en-1-ol

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6H2

InChI Key

YDQBEBCKWXMPEH-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CC=CBr

Origin of Product

United States

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